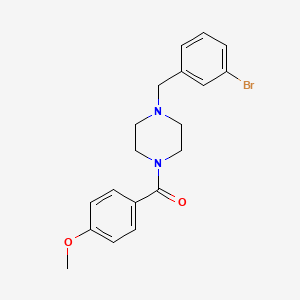
1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzyl)piperazine, commonly known as DFMDP, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the family of piperazine derivatives and has been studied extensively for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of DFMDP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. DFMDP has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
DFMDP has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic properties by reducing pain sensitivity. DFMDP has been studied for its potential anti-cancer effects and has been found to induce apoptosis in cancer cells. In neuroimaging studies, DFMDP has been used as a radiotracer to visualize the distribution of dopamine D2 receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under normal laboratory conditions. However, DFMDP has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of DFMDP is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of DFMDP. One potential area of research is the development of new therapeutic applications for DFMDP. It has been shown to exhibit anti-inflammatory and anti-cancer properties, and further research in these areas could lead to the development of new treatments for these conditions. Another potential area of research is the use of DFMDP as a diagnostic tool in neuroimaging studies. Further studies could help to better understand the distribution of dopamine D2 receptors in the brain and their role in various neurological conditions. Finally, further research is needed to fully understand the mechanism of action of DFMDP and its potential interactions with other neurotransmitters and receptors.
Wissenschaftliche Forschungsanwendungen
DFMDP has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DFMDP has also been studied for its potential use as a diagnostic tool in neuroimaging studies.
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-17-8-5-9-18(26-2)19(17)20(24)23-12-10-22(11-13-23)14-15-6-3-4-7-16(15)21/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXIMUHIGTWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3571620.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3571635.png)
![3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3571639.png)








![1-(2-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571710.png)

